6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of benzylamine with a suitable pyrimidine derivative, followed by methylation and thiolation steps. The reaction conditions, such as temperature, solvent, and catalysts, would need to be optimized for maximum yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the amino position.
Scientific Research Applications
6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive pyrimidines.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-(methylthio)pyrimidin-4(3H)-one: Lacks the benzyl group.
3-Benzyl-2-(methylthio)pyrimidin-4(3H)-one: Lacks the amino group.
6-Amino-3-benzylpyrimidin-4(3H)-one: Lacks the methylthio group.
Uniqueness
6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of all three substituents (amino, benzyl, and methylthio) on the pyrimidine ring. This combination of functional groups may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
140396-41-4 |
---|---|
Molecular Formula |
C12H13N3OS |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
6-amino-3-benzyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C12H13N3OS/c1-17-12-14-10(13)7-11(16)15(12)8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3 |
InChI Key |
PQEMRBOCMOMAOD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=O)N1CC2=CC=CC=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.